Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate
Description
Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate is a bicyclic compound featuring a norbornane skeleton with a methyl ester group at the 1-position and an amino substituent at the 4-position. Its hydrochloride salt (CAS 1544665-44-2) has a molecular formula of C₉H₁₆ClNO₂ and a molar mass of 205.68 g/mol . The compound is commercially available with purities up to 96% (CAS 1252672-38-0) and is used as a building block in medicinal chemistry, particularly for synthesizing constrained amino acid analogs .
Properties
IUPAC Name |
methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-7(11)8-2-4-9(10,6-8)5-3-8/h2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVBGSLDDDRHKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology: Catalytic Hydrogenation
| Reaction Conditions | Details | Yield | References |
|---|---|---|---|
| Catalyst | 20% Pd(OH)₂/C | Varies | |
| Solvent | Methanol | - | |
| Temperature | ~20°C | Up to 12-27% | |
| Duration | 1-48 hours | - |
- Hydrogen gas is bubbled through the reaction mixture under atmospheric or slightly elevated pressure.
- Filtration removes the catalyst, and subsequent concentration yields the amino compound.
- Yields vary based on the precursor's nature and reaction duration.
Research Findings:
Hydrogenation of protected intermediates such as methyl 4-[(benzyloxy)carbonyl]amino]bicyclo[2.2.2]octane-1-carboxylate typically produces methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate with yields ranging from 12% to 27%, depending on reaction parameters like catalyst loading, duration, and solvent purity.
Amidation of Carboxylic Acid Derivatives
Another prevalent method involves amidation of the methyl ester with suitable amines, often facilitated by coupling reagents and catalysts.
Methodology: Carbodiimide-Mediated Amidation
| Reaction Conditions | Details | Yield | References |
|---|---|---|---|
| Reagents | EDC HCl, DMAP | - | |
| Solvent | Dichloromethane (DCM) | 27% | |
| Temperature | 20°C | - | |
| Duration | ~18 hours | - |
- The ester reacts with a carboxylic acid derivative in the presence of carbodiimide and catalytic DMAP.
- The reaction mixture is concentrated and purified via chromatography.
Research Findings:
This method yields the amide derivative with modest efficiency (~27%), indicating potential for optimization through alternative coupling agents or reaction conditions.
Cyclization and Ring-Closure Strategies
Some synthesis routes involve cyclization of linear or partially cyclized intermediates, often under thermal or inert atmospheres, to form the bicyclic core.
Methodology: Thermal Cyclization
| Reaction Conditions | Details | Yield | References |
|---|---|---|---|
| Temperature | 100°C | 80% | |
| Solvent | Neat (no solvent) | - | |
| Atmosphere | Inert nitrogen | - | |
| Duration | 5 hours | - |
- The mixture of precursor and reagents is heated under nitrogen, promoting intramolecular cyclization.
- Post-reaction purification involves chromatography and subsequent hydrolysis or reduction steps.
Research Findings:
This high-temperature, solvent-free approach efficiently constructs the bicyclic framework, with yields up to 80%. The process often involves subsequent hydrolysis or reduction to introduce the amino group.
Reductive Amination and Functionalization
Reductive amination of aldehyde or ketone intermediates with methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate precursors is also documented, often employing sodium cyanoborohydride or similar reagents.
Methodology: Reductive Amination
| Reaction Conditions | Details | Yield | References |
|---|---|---|---|
| Reagents | Sodium cyanoborohydride | 20% | |
| Solvent | Ethanol or methanol | - | |
| Temperature | Reflux | - | |
| Duration | 1-2 hours | - |
- The aldehyde or ketone reacts with this compound in the presence of the reducing agent.
- Purification involves chromatography or recrystallization.
Research Findings:
This method offers a straightforward route to amino derivatives, with yields around 20%, but often requires further purification.
Summary of Key Data
| Preparation Method | Reaction Type | Typical Yields | Reaction Conditions | Notes |
|---|---|---|---|---|
| Catalytic hydrogenation | Reduction | 12-27% | 20°C, 1-48h, Pd catalyst | Common for deprotection and reduction |
| Carbodiimide-mediated amidation | Coupling | ~27% | 20°C, 18h, DCM | Moderate yield, optimization needed |
| Thermal cyclization | Ring closure | Up to 80% | 100°C, neat, 5h | High efficiency, solvent-free |
| Reductive amination | Functionalization | ~20% | Reflux, 1-2h | Straightforward, needs purification |
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate serves as a crucial building block in organic synthesis. Its bicyclic structure allows for the creation of complex molecules through various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
- Synthesis Reactions :
- Oxidation : Can be oxidized to yield ketones or carboxylic acids using reagents like potassium permanganate.
- Reduction : Reductive processes can convert it into amines or alcohols using lithium aluminum hydride.
- Substitution : Nucleophilic substitution at the amino group can produce diverse derivatives.
Biological Applications
Biochemical Probe
The compound has been investigated for its role as a biochemical probe to study enzyme interactions, particularly in metabolic pathways involving amino acids. Its unique structure enables it to interact with specific enzymes and receptors, potentially influencing their activity.
- Mechanism of Action :
- Acts as both an inhibitor and activator depending on the biological context.
- Modulates receptor activity by binding to active sites or altering protein conformation.
Medicinal Applications
Therapeutic Potential
Research has explored the therapeutic properties of this compound, particularly as a precursor in drug development. Its ability to affect enzyme activity and receptor binding positions it as a candidate for further medicinal chemistry studies.
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for producing tailored chemical products that meet specific industry needs.
Comparative Studies
To better understand the unique properties of this compound, comparative studies with similar compounds have been conducted:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-hydroxymethylbicyclo[2.2.1]heptane-1-carboxylate | Additional hydroxymethyl group | Altered reactivity; potential for different therapeutic applications |
| Bicyclo[2.2.1]heptane-1-carboxylic acid | Lacks amino group | Different interaction profiles with enzymes |
Case Studies
Recent studies have highlighted the effectiveness of this compound in various applications:
- Enzyme Interaction Studies : Research demonstrated its ability to modulate enzyme activities within metabolic pathways, showcasing its potential as a biochemical probe .
- Drug Development Initiatives : Investigations into its therapeutic properties have indicated promising results for developing novel drugs targeting specific biological pathways .
- Synthesis Innovations : New synthetic routes have been developed that enhance the yield and purity of this compound, making it more accessible for research and industrial applications .
Mechanism of Action
The mechanism of action of Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include binding to active sites or altering the conformation of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Substituent Variations in Bicyclo[2.2.1]heptane Derivatives
The reactivity and applications of bicyclo[2.2.1]heptane derivatives depend heavily on substituents. Key analogs include:
Notes:
- Brominated analogs (e.g., 4-bromo) exhibit higher molecular weights due to bromine’s mass and are used in Suzuki-Miyaura couplings .
- Carbonyl-containing derivatives (e.g., 4-(2-oxoethyl)) enable further functionalization via aldol or condensation reactions .
- Protected amines (Cbz, Boc) enhance stability during synthetic workflows .
Biological Activity
Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate (commonly referred to as MABH) is a bicyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative studies.
- Molecular Formula : C9H15NO2
- Molecular Weight : 169.22 g/mol
- IUPAC Name : this compound
- CAS Number : 1252672-38-0
The unique bicyclic structure of MABH contributes to its distinct chemical properties, which influence its biological activity. The presence of an amino group and a carboxylate moiety allows for various interactions with biological targets.
MABH's mechanism of action primarily involves its interaction with specific enzymes and receptors within biological systems. It can act as both an inhibitor and activator, depending on the context:
- Enzyme Interactions : MABH has been investigated as a biochemical probe to study enzyme interactions, particularly in metabolic pathways involving amino acids.
- Receptor Binding : The compound may modulate receptor activity by binding to active sites or altering the conformation of target proteins, thereby influencing their function.
Pharmacological Applications
MABH has shown potential in various pharmacological applications:
- Neuropharmacology : Studies suggest that MABH may affect neurotransmitter transport mechanisms, particularly in the context of brain tumor imaging . This is significant for developing tracers for positron emission tomography (PET) imaging.
- Therapeutic Properties : Research has explored its potential therapeutic properties, including its role as a precursor in drug development aimed at treating neurological disorders.
Case Studies and Research Findings
Recent studies have focused on the biological evaluation of MABH:
- Transport Studies : A study highlighted the compound's ability to influence neutral amino acid transport at the human blood-brain barrier, demonstrating differences in uptake compared to other amino acid analogs .
- Comparative Analysis : MABH was compared with other bicyclic compounds, revealing unique solubility and stability characteristics that may enhance its bioavailability and efficacy in therapeutic applications .
Data Table: Summary of Biological Activities
Comparative Studies with Similar Compounds
MABH can be compared with structurally similar compounds to assess differences in biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-hydroxymethylbicyclo[2.2.1]heptane-1-carboxylate | Additional hydroxymethyl group | Altered reactivity; potential for different therapeutic applications |
| Bicyclo[2.2.1]heptane-1-carboxylic acid | Lacks amino group | Different interaction profiles with enzymes |
Q & A
Q. What are the common synthetic routes for Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate, and how do reaction conditions affect yields?
Answer: The synthesis often involves functionalization of bicyclic scaffolds. For example, a key intermediate like methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate (CAS: 88888-31-7) can be derivatized via nucleophilic substitution or reductive amination to introduce the amine group . Reaction optimization is critical:
- Epoxide ring-opening with ammonia or amines under controlled pH and temperature minimizes side reactions.
- Reductive amination of ketone precursors (e.g., using NaBH₄ or H₂/Pd) requires precise stoichiometry to avoid over-reduction .
Yields vary significantly with steric hindrance; derivatives with bulky substituents (e.g., 4-phenylpiperazine) show lower yields (~11-21%) compared to simpler amines (e.g., morpholine: 89%) due to steric constraints .
Q. How is stereochemical purity ensured during synthesis, and what analytical methods validate it?
Answer: Stereochemical control is achieved via:
- Chiral auxiliaries or enantioselective catalysts (e.g., asymmetric Diels-Alder reactions) .
- Chiral HPLC resolution for racemic mixtures, as demonstrated for constrained proline analogues (e.g., methyl 2-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate) .
Validation methods: - 1H/13C NMR to confirm regiochemistry and coupling constants (e.g., J-values for axial/equatorial protons).
- X-ray crystallography for absolute configuration, as used in dipeptide β-turn studies .
- Optical rotation ([α]D) and HPLC chiral columns (e.g., Daicel CHIRALPAK®) .
Advanced Research Questions
Q. How does this compound enhance peptidomimetic design compared to proline?
Answer: The bicyclic scaffold imposes rigid conformational constraints , favoring specific secondary structures (e.g., β-turns) over proline’s flexible pyrrolidine ring. Key advantages:
- Improved metabolic stability : Reduced enzymatic degradation due to restricted backbone mobility .
- Enhanced binding affinity : Preorganization into bioactive conformations (e.g., HIV-1 protease inhibitors) .
Case study: A dipeptide incorporating a 7-azanorbornane proline adopted a type I β-turn (X-ray confirmed), whereas proline analogues favored βII-turns .
Q. What strategies resolve low yields in functionalizing the bicyclo[2.2.1]heptane core with bulky substituents?
Answer: Low yields in bulky substitutions (e.g., 4-phenylpiperazine) arise from steric clashes. Mitigation strategies:
- Microwave-assisted synthesis : Accelerates reaction kinetics, reducing side-product formation.
- Protecting group tactics : Temporary protection of reactive sites (e.g., Boc for amines) improves regioselectivity .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of sterically hindered intermediates .
Q. How can epimerization challenges during synthesis be addressed?
Answer: Epimerization often occurs at bridgehead positions. Solutions include:
- Base-induced equilibration : Triethylamine in methanol can shift endo/exo ratios (e.g., 70:30 for formyl derivatives), enabling chromatographic separation .
- Low-temperature protocols : Reductions (e.g., NaBH₄ at 0°C) minimize racemization during alcohol formation .
- Chiral pool synthesis : Use enantiopure starting materials (e.g., (1S,4R)-configured esters) to bypass resolution steps .
Data Contradiction Analysis
Q. Why do reported yields for similar bicyclic esters vary across studies?
Answer: Discrepancies arise from:
- Reaction scale : Gram-scale reactions (e.g., 1.5 g in ) often show lower yields due to mixing inefficiencies vs. small-scale optimized conditions.
- Purification methods : Crystallization vs. column chromatography (e.g., 89% yield for compound 12 via crystallization vs. 11% for 13a via chromatography) .
- Substituent electronic effects : Electron-withdrawing groups (e.g., morpholine) stabilize intermediates better than electron-donating groups (e.g., piperazine) .
Applications in Drug Discovery
Q. What evidence supports the use of this compound in enzyme inhibitor design?
Answer:
- Thrombin inhibition : The 7-azanorbornane proline core enhances binding to the S3 pocket of thrombin, improving Ki values by 10-fold vs. proline .
- HIV-1 protease inhibition : Rigid scaffolds reduce entropic penalties during binding, as shown in IC50 assays .
- Peptidomimetic libraries : Derivatives with varied substituents (e.g., thien-2-yl) enable SAR studies for optimizing selectivity .
Methodological Tables
Q. Table 1. Representative Synthetic Yields for Bicyclic Derivatives
| Compound | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| 2-Morpholinoethyl ester (13a) | Nucleophilic substitution | 11 | |
| 2-Bromoethyl ester (12) | Epoxide ring-opening | 89 | |
| Endo-formyl derivative (7) | Base-induced epimerization | 66 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
